N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and 5-chloro-2-methylbenzaldehyde as starting materials. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to form the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions. These methods may employ continuous flow reactors and advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are often used.
Major Products
Reduction: Conversion of the nitro group to an amine results in the formation of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-aminobenzamide.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
- 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline
Uniqueness
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is unique due to its specific substitution pattern and the presence of both nitro and chloro groups. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzoxazole derivatives .
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-14(21-24-17-11-13(22)9-10-19(17)29-21)6-4-7-16(12)23-20(26)15-5-2-3-8-18(15)25(27)28/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGKLJXYALAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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